molecular formula C9H9ClN2O4 B6178286 5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride CAS No. 2613385-78-5

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride

Cat. No.: B6178286
CAS No.: 2613385-78-5
M. Wt: 244.6
InChI Key:
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Description

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the 5-position, a carboxylic acid group at the 7-position, and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride typically involves the following steps:

    Nitration: Introduction of the nitro group at the 5-position of the indole ring. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Reduction: Reduction of the nitro group to an amino group, followed by diazotization and subsequent Sandmeyer reaction to introduce the carboxylic acid group at the 7-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-amino-2,3-dihydro-1H-indole-7-carboxylic acid.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group may facilitate binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindole: Lacks the carboxylic acid group, making it less polar and potentially less soluble in water.

    2,3-dihydro-1H-indole-7-carboxylic acid: Lacks the nitro group, which may result in different biological activities.

    5-amino-2,3-dihydro-1H-indole-7-carboxylic acid:

Uniqueness

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological properties. The hydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.

Properties

CAS No.

2613385-78-5

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.6

Purity

95

Origin of Product

United States

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